7-Bromo-1H-indazole-3-carboxylic acid
Overview
Description
7-Bromo-1H-indazole-3-carboxylic acid is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position of the indazole ring, and a carboxylic acid group at the 3rd position. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indazole or its derivatives as the starting material.
Bromination: The indazole ring is brominated at the 7th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Carboxylation: The brominated indazole is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be achieved using reagents like carbon dioxide under high pressure and temperature, or by using carboxylating agents such as formic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indazole-3-carboxylic acid derivatives with higher oxidation states.
Reduction Products: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution Products: Substituted indazoles with various functional groups at the 7th position.
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 7-bromo-1h-indazole-3-carboxylic acid, have been reported to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have potential roles in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and modulate the activity of their target enzymes or proteins . This interaction with the targets leads to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it can be inferred that it may affect pathways involving these kinases. Kinases play crucial roles in signal transduction and regulation of cellular activities, so their inhibition can have significant downstream effects.
Result of Action
Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indazole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
7-Bromo-1H-indazole-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
7-Bromo-1-methyl-1H-indazole-3-carboxylic acid: Similar structure but with a methyl group at the 1st position.
7-Bromo-2H-indazole-3-carboxylic acid: Different isomer with the bromine atom at the 7th position of the 2H-indazole ring.
7-Bromo-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4th position.
Properties
IUPAC Name |
7-bromo-2H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSGTNVPWFFHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652946 | |
Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-71-7 | |
Record name | 7-Bromo-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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